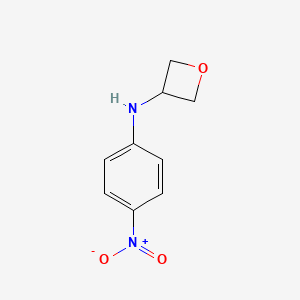

N-(4-nitrophenyl)oxetan-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-nitrophenyl)oxetan-3-amine is a chemical compound that has been the subject of scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

科学的研究の応用

Graphene-Based Catalysts for Nitro Compound Reduction

Graphene-based catalysts have been investigated for their efficiency in reducing nitro compounds to amines, which are crucial intermediates in the synthesis of various pharmaceuticals, dyes, and polymers. These catalysts offer advantages such as simple work-up, high catalytic prowess, and reusability, highlighting the importance of nitro compound transformations in organic chemistry (Nasrollahzadeh et al., 2020).

Olefin Hydroamination with Nitroarenes

A novel method for forming carbon-nitrogen bonds involves the reaction between olefins and nitroaromatic compounds, providing a direct route to synthesize secondary amines. This process utilizes readily available materials and demonstrates tolerance for a broad range of functional groups, offering a versatile addition to the toolkit for synthesizing aryl amines (Gui et al., 2015).

Mechanistic Insights into Aminomethylenebisphosphonates Synthesis

The use of p-nitroaniline as a tool has provided significant insights into the synthesis mechanism of N-substituted aminomethylenebisphosphonic acids, which show potential in various therapeutic areas. This understanding aids in the development of compounds with antiosteoporotic, antibacterial, and anticancer activities (Dabrowska et al., 2009).

Development of N-Fused Pyrroles

Research into the ring-opening of nitrothiophenes with amines has led to a straightforward method for synthesizing N-fused pyrroles, compounds of both synthetic and biological interest. This process highlights the functional versatility of nitro compounds in heterocyclic chemistry (Bianchi et al., 2014).

Reductive Amination Catalysis

Innovative methods for the reductive amination of nitroarenes have been developed using earth-abundant metal-based catalysts. These methods allow for the synthesis of N-methyl- and N-alkylamines, showcasing the application of nitro compounds in the preparation of key industrial and research chemicals (Senthamarai et al., 2018).

Arene C-H Amination via Photoredox Catalysis

A photoredox-based catalysis strategy for the amination of arenes represents a significant advancement in the field of pharmaceutical research. Utilizing visible light, this method facilitates the direct addition of nitrogen atoms to aromatic rings, highlighting the ongoing innovation in nitroarene reactivity (Romero et al., 2015).

将来の方向性

The future directions in the study of “N-(4-nitrophenyl)oxetan-3-amine” and similar compounds likely involve further exploration of their synthesis, reactivity, and potential applications. The use of nanostructured materials in the catalytic reduction of 4-nitrophenol (4-NP) is one area of ongoing research .

作用機序

Target of Action

It is known that the compound is used in the synthesis of medium-sized heterocycles . These heterocycles play a crucial role in various biological activities and are found in numerous natural products and pharmaceuticals .

Mode of Action

N-(4-nitrophenyl)oxetan-3-amine undergoes a process called allylic amination with zwitterionic π-allylpalladium . This is followed by an intramolecular ring-opening, resulting in the formation of medium-sized heterocycles . The allylic amination and ring-opening of oxetanes is a tandem strategy developed to synthesize these heterocycles .

Biochemical Pathways

The compound’s role in the synthesis of medium-sized heterocycles suggests it may influence pathways where these heterocycles are involved .

Result of Action

The result of the action of this compound is the formation of medium-sized heterocycles . These heterocycles are significant in synthetic chemistry and have various applications in the development of pharmaceuticals and natural products .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the allylic amination and ring-opening of oxetanes require specific conditions, such as the presence of zwitterionic π-allylpalladium .

特性

IUPAC Name |

N-(4-nitrophenyl)oxetan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-11(13)9-3-1-7(2-4-9)10-8-5-14-6-8/h1-4,8,10H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCZFBXKDDWCIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Fluorosulfonyloxyphenyl)sulfamoyl]-5-methylthiophene](/img/structure/B2519953.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2519954.png)

![3-(4-methoxyphenyl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2519955.png)

![6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B2519958.png)

![N-isopentyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2519959.png)

![N-(2,3-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2519961.png)

![N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4-dimethoxybenzamide](/img/structure/B2519966.png)

![2-[(3-Hydroxypropyl)amino]-5-nitrobenzonitrile](/img/structure/B2519972.png)

![1-{[4-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane](/img/structure/B2519973.png)